Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate
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Overview
Description
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate is a chemical compound with the molecular formula C11H7ClO4 and a molecular weight of 238.62 g/mol . It is a derivative of isochromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a chlorine atom at the 7th position and a carboxylate ester group at the 3rd position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3-hydroxy-1H-isochromen-1-one with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the hydroxyl group is replaced by a methoxy group, forming the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate: Similar compounds include other isochromene derivatives with different substituents at the 7th position or variations in the ester group.
4-Hydroxy-2-quinolones: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom and the ester group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 7-chloro-1-oxoisochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNFRBGZOVDSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)Cl)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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